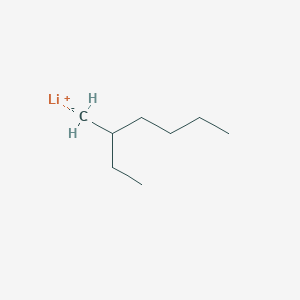
3-(Piperidin-1-yl)propanoic acid hydrochloride
Overview
Description
3-(Piperidin-1-yl)propanoic acid hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential for various applications. While there is limited direct research on this exact compound, studies on similar compounds can provide insights into its characteristics and behaviors.
Synthesis Analysis
The synthesis of compounds related to 3-(Piperidin-1-yl)propanoic acid hydrochloride involves complex reactions, including adduct formation with triphenyltin chloride, which showcases the reactivity of its functional groups and the potential for creating diverse derivatives (Yan & Khoo, 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-carboxypiperidinium chloride, demonstrates a characteristic chair conformation of the piperidine ring, which is crucial for understanding the chemical behavior and reactivity of 3-(Piperidin-1-yl)propanoic acid hydrochloride. Intramolecular hydrogen bonds play a significant role in stabilizing its structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Reactions and Properties
The compound forms adducts with triphenyltin chloride, indicating its reactivity towards metal halides. This reactivity is attributed to the acidic hydrogen atom transferring to the imine nitrogen atom, facilitating the formation of N—H⋯O intramolecular hydrogen bonds and the bridging of carboxylate groups between metal atoms (Yan & Khoo, 2005).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application and handling of the compound. While specific data on 3-(Piperidin-1-yl)propanoic acid hydrochloride is scarce, related studies suggest that its physical characteristics are influenced by its molecular conformation and the presence of hydrogen bonds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Scientific Research Applications
Synthesis and Bioactivity Studies : Compounds with a piperidine moiety, such as 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides, have been synthesized and evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities. These studies are crucial in the development of new drug candidates with improved activity profiles (Unluer et al., 2016).
Chemical Structure Studies : Research on the adducts of 3-(Piperidin-1-yl)propionic acid with other chemical compounds, such as triphenyltin chloride, helps in understanding the structural properties and potential applications of these compounds in materials science and molecular chemistry (Yan & Khoo, 2005).
Electrochemical Studies : Mannich base derivatives containing a piperidine structure have been analyzed for their interaction with DNA using electrochemical methods. This research is significant for understanding the biological interactions and potential therapeutic applications of these compounds (Istanbullu et al., 2017).
Anticonvulsant and Antinociceptive Activity : Piperidine derivatives have been studied for their potential as anticonvulsant and antinociceptive agents. This research is important for the development of new treatments for conditions like epilepsy and chronic pain (Kamiński et al., 2016).
Cytotoxicity Studies : The synthesis and evaluation of compounds like N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides have been conducted to assess their cytotoxicity against various cancer cells, contributing to cancer research and potential therapies (Kucukoglu et al., 2014).
Pharmacokinetics and Biostability Studies : The stability and pharmacokinetics of new antiviral agents derived from borneol and 3-(piperidin-1-yl)propanoic acid have been studied, which is vital for the development of effective antiviral drugs (Rogachev et al., 2021).
Antimicrobial Activity : Synthesis and screening of various piperidine derivatives for antimicrobial activities provide insights into new potential treatments for bacterial infections (Merugu et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNZXCCWPOONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520866 | |
| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)propanoic acid hydrochloride | |
CAS RN |
14788-15-9 | |
| Record name | 1-Piperidinepropanoic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14788-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)







